1,4,5,8-Naphthalenetetracarboxylic acid

Description

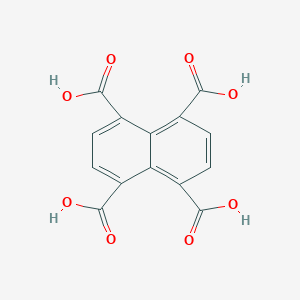

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,4,5,8-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAPPGSPBNVTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059592 | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-97-2 | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4,5,8-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-NAPHTHALENE TETRACARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB96NX2F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Methodologies

Synthetic Routes to 1,4,5,8-Naphthalenetetracarboxylic Acid

The industrial production of this compound (NTCA) has historically relied on multi-step processes originating from coal tar derivatives. However, challenges associated with these methods have spurred the development of alternative routes using petrochemical feedstocks.

A conventional and long-standing method for synthesizing NTCA begins with pyrene (B120774), a polycyclic aromatic hydrocarbon typically sourced from coal tar. google.com This process involves the halogenation of the pyrene core, followed by a harsh oxidation to yield the desired tetracarboxylic acid. google.comgoogle.com

The initial step in this synthetic sequence is the chlorination of pyrene to produce a tetrachlorinated derivative. Specifically, 3,5,8,10-tetrachloropyrene is formed by treating pyrene with chlorine. google.com This reaction is typically carried out in a solvent such as trichlorobenzene. The process continues until a sample of the reaction mixture, after purification, reaches a specific melting point, indicating the desired level of chlorination has been achieved. google.com

The tetrachloropyrene intermediate is then subjected to a vigorous oxidation process to convert the pyrene core into a naphthalene (B1677914) system and replace the chlorine atoms with carboxylic acid groups. This is achieved by first dissolving the 3,5,8,10-tetrachlorpyrene in fuming sulfuric acid (oleum). google.com The solution is heated, and then nitric acid is added gradually, which acts as the primary oxidizing agent. google.com The reaction is highly exothermic and requires careful temperature control. google.com Upon completion, the reaction mixture is diluted with water, causing the product, often in its anhydride (B1165640) form, to precipitate out of the solution. google.com This method can achieve high yields, reportedly between 88% and 94%, calculated from the tetrachloropyrene starting material. google.com

| Parameter | Value |

|---|---|

| Starting Material | 3,5,8,10-Tetrachloropyrene |

| Primary Reagent | Fuming Sulfuric Acid (20% SO₃) |

| Oxidizing Agent | Nitric Acid (specific gravity 1.5) |

| Initial Reaction Temperature | 80°C to 90°C |

| Oxidation Temperature | Maintained not to exceed 150°C |

| Reported Yield | 88% to 94% |

To circumvent the limitations of the pyrene-based method, a novel synthetic route utilizing readily available and inexpensive petrochemicals has been developed. google.com This process starts with ethyl-p-xylene and 1,3-butadiene (B125203), aiming to provide a more cost-effective and scalable method for mass-producing high-purity NTCA. google.com

The core of this petrochemical route involves the reaction of 1,3-butadiene with ethyl-p-xylene in the presence of an alkaline metallic catalyst. google.com This reaction sequence leads to the formation of an intermediate, 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMT). google.com The TMT is subsequently converted to NTCA through further dehydrogenation and oxidation steps. google.com The initial cyclization is a key step, efficiently constructing the substituted naphthalene precursor. The use of an alkaline metal catalyst is crucial for this transformation. google.com Promoters such as naphthalene or biphenyl (B1667301) can be added to enhance the catalyst's performance. google.com

| Parameter | Value |

|---|---|

| Starting Materials | Ethyl-p-xylene, 1,3-Butadiene |

| Catalyst System | Alkaline Metal Catalyst |

| Intermediate Product | 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMT) |

| Subsequent Steps | Dehydrogenation and Oxidation |

| Reported Yield (TMT) | 98.5% |

Petrochemical-Based Synthesis (Ethyl-p-Xylene and 1,3-Butadiene Route)

Dehydrogenation and Oxidation Steps

A notable synthetic route to this compound involves the dehydrogenation and subsequent oxidation of 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMT). google.com The dehydrogenation of TMT is a thermodynamically challenging step due to the highly strained nature of the resulting product, 1,4,5,8-tetramethylnaphthalene, which has methyl groups at the sterically hindered peri-positions. google.com This requires the use of active catalysts and relatively severe reaction conditions. google.com

The oxidation of the dehydrogenated products can be accomplished through several methods, including liquid-phase air oxidation, liquid-phase oxidation with a reagent, or gaseous-phase oxidation. google.com When using liquid-phase air oxidation, a low molecular weight fatty acid, like acetic acid, is typically used as the solvent. google.com

Synthesis from Naphthalene and Carbon Dioxide

A more direct and environmentally friendly approach involves the synthesis of this compound from inexpensive and readily available starting materials: naphthalene and carbon dioxide. google.com This method provides the target compound through a one-step reaction, which is advantageous for large-scale industrial production. google.com

The success of the direct carboxylation of naphthalene relies on a specialized catalytic system. The process utilizes a composite catalyst comprising a palladium salt (catalyst A) and a silver salt (catalyst B). google.com Crucially, the reaction is facilitated by the presence of a Mannich base ligand. These ligands are characterized by strong electron-donating properties and significant steric hindrance, which, in coordination with the palladium salt, create a highly effective catalytic species. google.com This tailored catalyst system demonstrates remarkable efficiency in the carboxylation reaction. google.com

A key advantage of this synthetic method is its ability to proceed under relatively mild conditions in a single step. google.com The reaction is typically carried out at temperatures ranging from 60-90 °C. google.com The process involves charging a reaction vessel with a solvent (such as dioxane), naphthalene, the palladium-silver composite catalyst, and the Mannich base ligand. google.com Carbon dioxide is then introduced into the mixture, and the reaction is allowed to proceed under heating and stirring for a period of 6 to 12 hours. google.com Following the reaction, the solvent is recovered, and the product is isolated through extraction, concentration, and crystallization, resulting in a high yield of this compound. google.com

Table 1: Reaction Parameters for Synthesis from Naphthalene and CO₂

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Materials | Naphthalene, Carbon Dioxide | google.com |

| Catalyst System | Composite of Palladium Salt and Silver Salt | google.com |

| Ligand | Mannich Base | google.com |

| Temperature | 60-90 °C | google.com |

| Reaction Time | 6-12 hours | google.com |

| Process | One-step reaction | google.com |

Hydrolysis of 1,4,5,8-Naphthalenetetracarboxylic Dianhydride (NTCDA)

This compound can be readily prepared by the hydrolysis of its corresponding dianhydride, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA). rsc.orgwikipedia.org This reaction involves the opening of the two anhydride rings by the addition of water.

The hydrolysis of NTCDA can be performed under a range of pH conditions, from strongly acidic (5 M acid) to basic (up to pH 10). rsc.orgnih.gov The reaction can be catalyzed by water itself or proceed via base-catalyzed or acid-catalyzed pathways. researchgate.net In basic solutions, the hydrolysis is particularly efficient. rsc.orgnih.gov Conversely, in concentrated acidic solutions, the equilibrium shifts, and the dianhydride (NTCDA) becomes the major product, favoring anhydride formation over hydrolysis. rsc.orgnih.govresearchgate.net

The hydrolysis of NTCDA (designated as compound III) does not occur in a single step but proceeds sequentially. rsc.orgnih.gov The first anhydride ring opens to form an intermediate, 1,4,5,8-naphthalene diacid monoanhydride (compound II). rsc.orgresearchgate.net Subsequently, the second anhydride ring in this intermediate is hydrolyzed to yield the final product, this compound (compound I). rsc.orgnih.govresearchgate.net

Kinetic studies reveal a significant difference in the reactivity of the two anhydride groups. In basic solutions, the second-order rate constant for the hydrolysis of the first anhydride ring (III → II) is approximately 200 times higher than that for the second ring opening (II → I). rsc.orgnih.gov Similarly, the rate constant for the water-catalyzed hydrolysis of NTCDA is 25 times higher than that for the monoanhydride intermediate. rsc.orgnih.govresearchgate.net This indicates a substantial deactivation of the second anhydride group following the opening of the first.

Table 2: Species Involved in NTCDA Hydrolysis

| Compound Designation | Chemical Name | Role | Source |

|---|---|---|---|

| I | This compound | Final Product | rsc.orgnih.gov |

| II | 1,4,5,8-Naphthalene diacid monoanhydride | Intermediate | rsc.orgnih.gov |

| III | 1,4,5,8-Naphthalenetetracarboxylic dianhydride | Starting Material | rsc.orgnih.gov |

Purification and Isolation Techniques

The purification of this compound (NTC), particularly when synthesized from technical-grade pyrene, is crucial for obtaining a high-purity product suitable for subsequent reactions. Impurities often arise from side reactions, incomplete conversions, or contaminants present in the starting materials. google.com

A highly effective method for achieving 98-100% purity involves the selective crystallization of its alkali metal salts. google.com This process begins with dissolving the impure NTC or its 1,8-monoanhydride in water by forming the tetra-alkali metal salt through the addition of a stoichiometric amount of an alkali metal hydroxide, such as sodium hydroxide. Any insoluble impurities can then be removed by filtration. The clarified aqueous solution is subsequently acidified to a pH value between 4 and 5 at a temperature below 45°C. This precise pH adjustment causes the sparingly soluble di-alkali metal salt of NTC to crystallize, while the majority of impurities remain in the solution. After separating the crystallized di-alkali metal salt by filtration, it is converted into the free this compound or its 1,8-monoanhydride by treating it with a strong acid, such as hydrochloric acid, at temperatures ranging from 20°C to 100°C. google.com

The table below outlines a typical purification sequence starting from technical-grade NTC 1,8-monoanhydride.

| Step | Reagents and Conditions | Intermediate/Product | Purity Achieved |

| 1. Dissolution | 80 parts NaOH in 4000 parts H₂O, 70-80°C | Aqueous solution of Tetra-sodium salt of NTC | - |

| 2. Filtration | Standard filtration | Clarified solution of Tetra-sodium salt of NTC | - |

| 3. Crystallization | Dropwise addition of 20% H₃PO₄ to pH 4.8-5.0, 17-24°C | Crystalline Di-sodium salt of NTC | - |

| 4. Isolation | Filtration | Filter cake of Di-sodium salt of NTC | - |

| 5. Conversion | 150 parts 31% HCl in 1500 parts H₂O, 90-100°C for 1 hr | NTC-1,8-monoanhydride | 99-100% |

Data compiled from information in a patented purification process. google.com

Other general refining techniques applicable to NTC and its anhydrides include acid precipitation and standard recrystallization methods. google.com

Derivatization Strategies of this compound

Formation of Dianhydrides (NTCDA)

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) is a primary and highly valuable derivative of NTC, serving as a key precursor for a wide range of functional materials, most notably naphthalene diimides (NDIs). wikipedia.org The formation of the dianhydride involves the intramolecular dehydration of the two pairs of peri-positioned carboxylic acid groups.

The conversion of this compound to its dianhydride is typically achieved through thermal or chemical dehydration. The reaction conditions, particularly the temperature, can be controlled to favor the formation of either the monoanhydride or the dianhydride. google.com For instance, heating the tetracarboxylic acid in an acidic medium at 90°C can yield the monoanhydride, while higher temperatures of 140–150°C are used to produce the dianhydride. rsc.org

A common laboratory and industrial method for preparing NTCDA involves the oxidation of pyrene using oxidants like chromic acid. wikipedia.org The resulting tetracarboxylic acid is then subjected to dehydration.

The formation of NTCDA from its tetracarboxylic acid (I) in an aqueous solution is a sequential process that proceeds through a monoanhydride intermediate (II). rsc.orgrsc.orgresearchgate.net The kinetics of this process are highly dependent on the pH of the solution. rsc.org

I (Tetracarboxylic Acid) ⇌ II (Monoanhydride) ⇌ III (Dianhydride)

In basic solutions, the equilibrium favors the hydrolysis of the anhydrides, leading to the formation of the open-ring tetracarboxylate salt. rsc.orgresearchgate.net Conversely, in concentrated acidic solutions, the equilibrium shifts towards the formation of the anhydrides, with the dianhydride (III) becoming the major product. rsc.orgrsc.org

Kinetic and equilibrium data analysis suggests that the cyclization reactions—the formation of the anhydride rings—proceed exclusively through the fully protonated species of both the tetracarboxylic acid (I) and the monoanhydride (II). rsc.org The mechanism involves the protonation of a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the adjacent carboxylic acid group, and subsequent elimination of a water molecule to form the stable five-membered anhydride ring. The presence of the rigid naphthalene core pre-organizes the peri-carboxylic acid groups, facilitating this intramolecular cyclization. The rate constant for the water-catalyzed hydrolysis of the dianhydride (III) is found to be 25 times higher than that for the monoanhydride (II), indicating a significant electronic effect transmitted through the conjugated naphthalene system. rsc.orgresearchgate.net

Synthesis of Naphthalene Diimides (NDIs)

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors synthesized from NTCDA. Their planar structure and electron-accepting properties make them suitable for applications in organic electronics and supramolecular chemistry. wikipedia.orgnih.gov

The most direct and widely used method for synthesizing symmetrical NDIs is the condensation reaction between 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) and two equivalents of a primary amine. wikipedia.orgacs.orgresearchgate.net

The reaction is typically carried out by heating the reactants in a high-boiling point solvent. The process involves two sequential nucleophilic attacks by the amine on the carbonyl carbons of the anhydride groups, followed by dehydration to form the two stable imide rings.

Commonly employed solvents and conditions are summarized in the table below.

| Solvent | Temperature Range (°C) | Reaction Time (hours) | Notes |

| N,N-Dimethylformamide (DMF) | 70 - 150 (reflux) | A few to 24 | A versatile and common solvent for this reaction. acs.orgresearchgate.net |

| Isopropanol | 70 - 110 | 12 - 24 | Suitable for some amine condensations. acs.org |

| Acetic Acid | ~120 | ~3 | Often used, particularly for less reactive amines. |

This table presents typical conditions; specific parameters may vary based on the reactivity of the amine. nih.govacs.org

The choice of the primary amine (R-NH₂) determines the functionality at the imide nitrogen positions, allowing for the tuning of the NDI's solubility, electronic properties, and solid-state packing. nih.gov After the reaction, the crude NDI product often precipitates from the solution upon cooling or by adding a non-solvent like methanol (B129727) or ethanol. Further purification is typically achieved through column chromatography, recrystallization, or sublimation. nih.gov

N-alkylation Strategies for Solubility Tuning

Derivatives of this compound, particularly naphthalenediimides (NDIs), often exhibit poor solubility in common organic solvents, which can hinder their processing and application. A primary strategy to overcome this limitation is the introduction of alkyl chains at the imide nitrogen positions. This N-alkylation disrupts the strong π-π stacking interactions between the planar aromatic cores, thereby enhancing solubility.

The synthesis of N,N'-dialkylated naphthalenediimides is typically achieved through a condensation reaction between 1,4,5,8-naphthalenetetracarboxylic dianhydride and two equivalents of a primary alkylamine. nih.gov The reaction is generally carried out at elevated temperatures in a suitable solvent. nih.gov

The degree of solubility enhancement is highly dependent on the nature of the alkyl substituent. Research has systematically investigated the correlation between the alkyl chain length and branching and the resulting solubility of the NDI derivative. It has been observed that both the length and the branching of the alkyl chains play a crucial role in modulating solubility. For instance, the introduction of short and branched alkyl groups, such as the 1-ethylpropyl group, at the imide nitrogen has been shown to significantly improve solubility.

A systematic study on a homologous series of N,N'-dialkylated naphthalene diimides (NDIC3-NDIC11) revealed that solubility in good solvents like chloroform (B151607) and toluene (B28343) is highest for NDIs substituted with medium-length alkyl chains (C5–C8). nih.gov Conversely, extending the alkyl chains beyond eight carbon atoms can lead to a decrease in solubility in these solvents. nih.gov This suggests an optimal range for alkyl chain length to achieve maximum solubility.

Table 1: Effect of N-Alkyl Substituents on the Solubility of Naphthalenediimides

| N-Alkyl Substituent | Observation |

|---|---|

| Short, branched chains (e.g., 1-ethylpropyl) | Yields the best solubilities in DMF. |

| Medium-length linear chains (C5-C8) | Highest solubility in good solvents like chloroform and toluene. |

| Long linear chains (>C8) | Can lead to a decrease in solubility in solvents like chloroform and toluene. |

Functionalization with Alkylthienyl Moieties

To further tailor the electronic and optical properties of naphthalenediimides for applications in organic electronics, functionalization of the aromatic core is a key strategy. The introduction of electron-rich moieties, such as alkylthienyl groups, can significantly alter the electron-accepting nature of the NDI core.

The synthesis of NDIs functionalized with alkylthienyl groups can be achieved through cross-coupling reactions. For instance, 2,6-bis(2-thienyl)naphthalene-1,4,5,8-tetracarboxylic-N,N'-bis(2-octyldodecyl) diimide has been prepared via a Stille coupling reaction. amazonaws.com This synthetic route involves the reaction of a dibrominated NDI precursor with an appropriate organostannane reagent in the presence of a palladium catalyst. amazonaws.com The bulky 2-octyldodecyl groups at the imide positions are crucial for ensuring solubility of the resulting functionalized NDI. amazonaws.com

The incorporation of thienyl groups directly onto the naphthalene core extends the π-conjugation of the system, which in turn affects its photophysical and electrochemical properties. These modifications are instrumental in designing novel materials for applications such as organic field-effect transistors and solar cells.

Esterification and Imide Formation

The carboxylic acid groups of this compound are reactive sites for both esterification and imide formation.

Imide Formation: The most common reaction of this compound is its conversion to the corresponding dianhydride, which is a stable, commercially available precursor. bohrium.com This dianhydride readily undergoes condensation reactions with primary amines to form naphthalenediimides (NDIs). nih.gov The reaction is typically carried out by heating the dianhydride with the amine in a solvent at elevated temperatures, ranging from 100 to 220 °C. nih.gov This method is highly versatile, allowing for the introduction of a wide variety of substituents at the imide positions by simply changing the primary amine used in the reaction.

Esterification: this compound can undergo esterification to form the corresponding esters. The Fischer esterification is a classical method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is removed. masterorganicchemistry.com For a polycarboxylic acid like this compound, this reaction can lead to the formation of the corresponding tetraester. The successful synthesis of the tetramethyl ester of this compound has been reported, demonstrating the feasibility of complete esterification of all four carboxylic acid groups. Alternative methods for the esterification of aromatic carboxylic acids include the use of different catalysts, such as iron(III) acetylacetonate, which can offer milder reaction conditions.

Coordination with Metal Ions for Complex and Polymer Formation

The four carboxylate groups of this compound are excellent ligands for coordinating with metal ions, leading to the formation of a wide array of coordination complexes and coordination polymers, including metal-organic frameworks (MOFs). The geometry and connectivity of these structures are influenced by the choice of the metal ion, the reaction conditions, and the coordination modes of the carboxylate groups.

The naphthalenetetracarboxylate ligand can coordinate to metal centers in various ways, including monodentate, bidentate chelating, and bridging modes. This versatility allows for the construction of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) frameworks.

A range of metal ions have been successfully used to form coordination polymers with 1,4,5,8-naphthalenetetracarboxylate. These include transition metals such as Cu(II), Ni(II), Co(II), Zn(II), and Cd(II), as well as main group metals like Al(III), Ga(III), and In(III), and lanthanides such as La(III), Gd(III), Tb(III), and Dy(III).

For example, with Cu(II), Ni(II), and Co(II), both discrete complexes and 1D or 2D coordination polymers have been synthesized. Hydrothermal reactions with Al(III), Ga(III), and In(III) have yielded isostructural 3D MOFs. The coordination with lanthanide ions has also resulted in the formation of 3D metal-organic frameworks.

Table 2: Examples of Metal Ions Coordinated with 1,4,5,8-Naphthalenetetracarboxylate and Resulting Structures

| Metal Ion(s) | Resulting Structure Type |

|---|---|

| Cu(II), Ni(II), Co(II) | Discrete complexes, 1D and 2D coordination polymers |

| Al(III), Ga(III), In(III) | 3D Metal-Organic Frameworks (MOFs) |

| La(III), Gd(III), Tb(III), Dy(III) | 3D Metal-Organic Frameworks (MOFs) |

| Zn(II), Cd(II) | 1D, 2D, and 3D coordination polymers |

| Ba(II) | Coordination polymer |

Spectroscopic Analysis Techniques

Spectroscopic methods provide critical insight into the molecular structure, bonding, and electronic transitions within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. However, experimental NMR data for this compound is not widely available in the surveyed scientific literature.

Experimental ¹H NMR spectral data for this compound is not readily found in published literature. Theoretically, due to the high degree of symmetry in the molecule, the four aromatic protons located at the 2, 3, 6, and 7 positions are chemically equivalent. This equivalence would be expected to result in a single signal (a singlet) in the aromatic region of the ¹H NMR spectrum. The carboxylic acid protons would likely appear as a broad singlet at a significantly downfield chemical shift, though its observation can be dependent on the solvent used and concentration.

Similar to ¹H NMR, experimental ¹³C NMR data for this compound is not extensively documented. Based on the molecular symmetry, one would anticipate a simplified spectrum. The structure contains three distinct types of carbon atoms: the carboxylic acid carbons, the aromatic carbons bearing the carboxylic acid groups, and the aromatic carbons at the 2, 3, 6, and 7 positions. This would theoretically lead to three distinct signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Fourier-Transform Infrared (FTIR) spectrum of this compound provides clear evidence of its key functional groups. The spectrum is characterized by the prominent absorptions associated with the carboxylic acid moieties. A very broad absorption band is typically observed in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. The carbonyl (C=O) stretching vibration of the carboxylic acids gives rise to a strong, sharp absorption band. Additional peaks corresponding to C=C stretching of the aromatic naphthalene core and C-O stretching and O-H bending vibrations are also present.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3500-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1300 | C-O Stretch | Carboxylic Acid |

| ~900 | O-H Bend (out-of-plane) | Carboxylic Acid |

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. These absorptions are due to π → π* transitions within the conjugated naphthalene ring system. Studies involving the hydrolysis of its dianhydride precursor to form the tetracarboxylic acid utilize UV-Vis spectroscopy to monitor the reaction, indicating that the acid has a distinct and measurable absorption profile. rsc.org The absorption maxima are influenced by the solvent environment.

| Solvent | λmax (nm) | Transition Type |

|---|---|---|

| Aqueous Solution | Data not specified in sources | π → π* |

While UV-Vis spectroscopy is a confirmed analytical method for this compound, specific λmax values for the acid are not detailed in the readily accessible literature.

Photoluminescence (PL) and Fluorescence Spectroscopy

The photoluminescence properties of this compound derivatives, especially naphthalimides and naphthalenediimides, are of significant scientific interest due to their potential applications in fluorescent probes, sensors, and optoelectronic devices.

Upon excitation with UV or visible light, many derivatives of this compound exhibit strong fluorescence. The emission spectra are often broad and structured, with the position of the emission maximum being highly dependent on the molecular structure and the solvent environment, as discussed under solvatochromism.

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, varies widely among different derivatives. For instance, the parent 1,4,5,8-naphthalenetetracarboxylic dianhydride has a reported fluorescence quantum yield of approximately 0.13 in acetonitrile (B52724). However, for many naphthalenediimide derivatives, the quantum yield can be very low in solution due to efficient intersystem crossing to the triplet state. In contrast, other naphthalimide derivatives can exhibit very high quantum yields, approaching unity in some cases, particularly in non-polar solvents. nih.gov The quantum efficiency is often observed to decrease in more polar solvents. nih.gov

The photophysical properties of this compound can be extensively tuned by chemical modification. The introduction of substituents at various positions on the naphthalene core or at the imide nitrogen atoms in naphthalenediimides has a profound impact on their absorption and emission characteristics.

For example, attaching electron-donating groups, such as amino or alkoxy groups, to the naphthalene ring can lead to a significant red-shift in both the absorption and emission spectra and can enhance the intramolecular charge transfer character of the excited state. This "push-pull" electronic structure is a key strategy for designing fluorescent dyes with specific properties.

The aggregation of these molecules can also significantly alter their photophysical behavior. In concentrated solutions or in the solid state, the formation of aggregates can lead to the appearance of new, red-shifted emission bands characteristic of excimer or aggregate emission. This property is concentration-dependent and can lead to fluorescence quenching at higher concentrations. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC-MS analysis, it must be sufficiently volatile and thermally stable to be vaporized without decomposition in the gas chromatograph.

Direct GC-MS analysis of this compound is challenging due to its low volatility and high melting point. However, its derivatives, such as the corresponding esters (e.g., methyl or ethyl esters), are more volatile and can be analyzed by GC-MS. This approach is often used for the analysis of carboxylic acids in complex mixtures. The mass spectrum of the derivatized compound can then be used to confirm its identity and to quantify its presence.

The electron ionization (EI) mass spectrum of 1,4,5,8-naphthalenetetracarboxylic dianhydride, a related and more volatile compound, shows a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern provides structural information, with characteristic losses of CO and CO2 from the anhydride functionalities.

Spectroscopic and Computational Characterization of 1,4,5,8 Naphthalenetetracarboxylic Acid

The structural and electronic properties of 1,4,5,8-naphthalenetetracarboxylic acid and its derivatives are subjects of significant academic and industrial research. A combination of spectroscopic techniques and computational modeling provides a comprehensive understanding of this complex molecule.

Advanced Materials Applications

Organic Electronics and Optoelectronics

The unique structure of 1,4,5,8-naphthalenetetracarboxylic acid derivatives lends them to applications in organic electronics and optoelectronics, including in the development of organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.aimdpi.com

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA), a key derivative, is recognized as an n-channel (n-type) organic semiconductor. scientificlabs.co.uksigmaaldrich.com This characteristic is attributed to the electron-deficient nature of its carboxylic groups, making it a strong electron-accepting molecule with a high electron affinity of 4.0 eV. ossila.com This property is fundamental to its function in various organic electronic components. ossila.com

1,4,5,8-Naphthalenetetracarboxylic dianhydride serves as a common building block or precursor for the synthesis of more complex organic semiconducting materials. It is most frequently used to produce naphthalenediimides (NDIs), which are a class of compounds with wide-ranging uses in energy harvesting and storage. These resulting materials are then employed in a variety of organic electronic devices.

NTCDA is utilized as an electron transporting material in organic electronics. scientificlabs.co.uklookchem.com Its high electron affinity and suitable energy level alignment facilitate loss-free charge extraction from active materials. ossila.comresearchgate.net Co-deposited films of NTCDA with metals like indium show high electron conductivity, making them excellent electron transporting layers (ETLs) for OLEDs and photovoltaic devices. ossila.com The wide bandgap of NTCDA also allows it to function as an exciton (B1674681) blocking layer, preventing excitons from reaching the electrode and quenching, which improves device efficiency. researchgate.netresearchgate.net In p-i-n type organic solar cells, replacing the standard n-C60 electron transport layer with n-NTCDA has been shown to increase the solar power conversion efficiency by 10%. researchgate.netaip.org

| Device Type | Role of NTCDA | Key Finding | Reference |

|---|---|---|---|

| p-i-n Organic Solar Cell | Transparent Electron Transport Material | Substitution for n-C60 increased power conversion efficiency by 10%. | researchgate.netaip.org |

| Organic Photovoltaics (OPV) | Electron Transport Layer (ETL) | Doping with Acridine Orange Base (AOB) raised conductivity to ~1 x 10-4 S/cm, leading to power conversion efficiencies up to 2.83%. | researchgate.net |

| OLEDs and Photovoltaic Devices | Component in co-deposited ETL | Co-deposited NTCDA/In films exhibit excellent electron conductivity. | ossila.com |

Derivatives of this compound, particularly naphthalene (B1677914) tetracarboxylic diimides (NDIs), are used as the organic semiconductor layer in n-type Organic Field-Effect Transistors (OFETs). scientificlabs.co.uklookchem.combohrium.com The performance of these OFETs can be influenced by modifying the NDI structure with different side chains or by treating the substrate to improve the crystallinity and morphology of the semiconductor film. bohrium.comaip.org For example, halogenated phenyl groups have been incorporated into NDI structures to create air-stable n-type semiconductors. bohrium.com Research has shown that devices made with an NDI derivative containing a fluorinated N-substituent (NDI-FAN) achieved an electron mobility of up to 0.22 cm²/Vs in air. bohrium.com

| NDI Derivative | Substrate/Modification | Reported Electron Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| NTCDA | - | 0.003 | sigmaaldrich.com |

| NDI-FAN (p-fluorophenyl functionalization) | ODPA treated SiO₂/Si | 0.22 | bohrium.com |

| Angular-shaped NDIs | OTS surface modification, 130°C substrate temperature | 0.515 | researchgate.net |

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) is a promising material for enhancing the performance of organic photovoltaic (OPV) devices and solar cells. scientificlabs.co.uklookchem.com It can be used as a transparent electron transport material, which is an advantageous substitute for materials like C60 that absorb light in the visible range, potentially reducing the number of photons reaching the active layer. researchgate.netresearchgate.net Due to its wide bandgap, NTCDA is transparent in the visible spectrum and also acts as an exciton blocking layer. researchgate.netaip.org Doping NTCDA can increase its conductivity, allowing it to serve simultaneously as an electron transport material and an optical spacer in p-i-n type solar cells, which has led to power conversion efficiencies as high as 2.83%. researchgate.net Furthermore, inserting a very thick layer of NTCDA has been shown to be an effective solution for preventing electrical shorting in p-n heterojunction cells. aip.org

This compound is a well-known and important intermediate raw material for the synthesis of dyes and pigments. dyestuffscn.comgoogle.com It is used to produce a variety of colorants, including vat dyes that can yield shades of yellow, orange, red, and brown. researchgate.netgoogle.com Specific examples of commercially significant colorants derived from this acid include Vat Orange GR, Vat Red 2R, Pigment Orange 43, and Pigment Red 194. dyestuffscn.comdyestuffintermediates.com Many of the vat dyes produced from this class of compounds are also valuable as pigments. researchgate.net

Polymer Chemistry and High-Performance Materials

Monomer and Co-monomer in Polymer Synthesis

This compound, primarily in its dianhydride form (NTCDA), is a significant monomer used in the synthesis of high-performance polymers, including resins and coordination polymers. google.com Its rigid, planar, and aromatic structure is a desirable feature for creating polymers with high thermal stability and specific electronic properties. ossila.com

In the field of supramolecular chemistry, this compound (NTCA) is utilized to synthesize hybrid organic-inorganic polymeric assemblies. rsc.org It reacts with transition metal ions such as Cu(II), Ni(II), and Co(II) to form coordination polymers. rsc.org In these reactions, the acid typically undergoes complete deprotonation to its tetra-anionic form (naphthalene-1,4,5,8-tetracarboxylate, NTC), which then coordinates with the metal ions, forming diverse and often unpredictable polymeric structures. rsc.org

Polyimide Synthesis

The most prominent application of this compound derivatives in polymer chemistry is in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance.

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA or NTCDA) is a key dianhydride monomer for producing naphthalenic polyimides. jfe-steel.co.jp The synthesis involves a polycondensation reaction between NTDA and various aromatic diamines. The rigid and polycyclic aromatic structure of NTDA is a critical feature that imparts superior properties to the resulting polyimide films. jfe-steel.co.jp

Compared to polyimides made from other common dianhydrides like pyromellitic dianhydride (PMDA), those derived from NTDA exhibit enhanced characteristics due to the rigid, rod-like structure of the NTDA monomer. This structure promotes a more ordered molecular chain arrangement, leading to strong intermolecular interactions. jfe-steel.co.jp

Properties of NTDA-Based Polyimide Films

| Property | Enhancement | Rationale |

|---|---|---|

| Modulus of Elasticity | High | The rigid molecular structure increases stiffness. jfe-steel.co.jp |

| Thermal Expansion Coefficient | Low | The ordered, planar structure reduces dimensional changes with temperature. jfe-steel.co.jp |

| Heat Resistance | High | Strong intermolecular forces lead to higher glass transition points. jfe-steel.co.jp |

| Electrical Reliability | High | Stable aromatic structure provides excellent insulation properties. jfe-steel.co.jp |

This table summarizes the performance advantages of polyimides synthesized using 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA) as a monomer.

Sulfonated naphthalenic polyimides derived from 1,4,5,8-naphthalene-tetracarboxylic dianhydride (NTDA) are developed for specialized applications such as proton exchange membranes (PEMs) in fuel cells. researchgate.net The sulfonation of the polyimide backbone introduces sulfonic acid groups (-SO₃H), which facilitates proton transport, a key function of PEMs. mdpi.com

The synthesis involves the polycondensation of NTDA with a sulfonated diamine. researchgate.net This approach allows for precise control over the degree of sulfonation (DS), which is the number of sulfonic acid groups per polymer repeat unit. The properties of the resulting membranes, such as proton conductivity and water absorption, are directly influenced by the DS. researchgate.net

Research has shown that a series of sulfonated polyimide copolymers synthesized from NTDA, a sulfonated pyridine-based diamine, and a diamine containing an N-phenyl-1,2,4-triazole group yield flexible, tough, and transparent membranes with high thermal stability. researchgate.net An interesting finding is the non-linear relationship between proton conductivity and the degree of sulfonation; a membrane with 50% DS exhibited the highest proton conductivity. researchgate.net This is attributed to the combined contributions of both the sulfonic acid and the N-phenyl-1,2,4-triazole groups, the latter of which helps to increase proton conductivity, particularly at lower sulfonation levels, while also reducing water absorption. researchgate.net These naphthalenic sulfonated polyimides are considered promising alternative materials to expensive perfluorosulfonated ionomers like Nafion for fuel cell applications.

Development of Polymers with Enhanced Thermal Stability and Chemical Resistance

This compound, often utilized in its dianhydride form (1,4,5,8-naphthalenetetracarboxylic dianhydride or NTDA), is a critical monomer in the synthesis of high-performance polymers, particularly polyimides (PIs). These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netacs.org

The incorporation of the rigid and planar naphthalene core into the polymer backbone is a key factor in achieving these desirable characteristics. Polyimides derived from NTDA exhibit high glass-transition temperatures (Tg), often ranging from 262°C to 383°C, and demonstrate remarkable thermal stability with 10% weight loss temperatures exceeding 528°C in both nitrogen and air atmospheres. researchgate.net For instance, a series of novel fluorinated polynaphthalimides (PNIs) synthesized from NTDA and trifluoromethyl-substituted aromatic bis(ether amine)s showcased these high thermal properties. researchgate.net

While polymers synthesized from NTDA are known for their high thermal stability, they often suffer from poor solubility, which can limit their processability. acs.org Research has focused on modifying the polymer structure to enhance solubility without compromising thermal performance. One approach involves the synthesis of co-polynaphthalimides. For example, co-polymers synthesized from 1,4,5,8-naphthalene tetracarboxylic dianhydride, 9,9-bis(4-aminophenyl) fluorine, and various bis(ether amine)s were found to be soluble in solvents like m-cresol (B1676322) and N-methyl-2-pyrrolidone (NMP), allowing for the casting of transparent and tough films. researchgate.net Another strategy involves the incorporation of fluorine moieties, which has been shown to enhance solubility and film-forming capability while maintaining high thermal stability. researchgate.net

The table below summarizes the thermal properties of some polyimides derived from 1,4,5,8-naphthalenetetracarboxylic dianhydride.

| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) (Nitrogen) | 10% Weight Loss Temperature (°C) (Air) | Char Yield at 800°C (Nitrogen) (%) |

| Fluorinated polynaphthalimides from NTDA and trifluoromethyl-substituted aromatic bis(ether amine)s researchgate.net | 262–383 | > 528 | > 528 | > 50 |

| Polyimides from 2,7-dimethylacridine-3,6-diamine (B1665462) and NTDA researchgate.net | 209–331 | 370–475 | Not Reported | Not Reported |

| Polyimides from V-series diamines and NTDA researchgate.net | 182–202 | 491–541 | 495–537 | 46–61 |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Ligand in MOF Synthesis

This compound is a versatile multitopic ligand employed in the synthesis of Metal-Organic Frameworks (MOFs). Its four carboxylic acid groups can be partially or fully deprotonated to coordinate with metal ions, leading to the formation of diverse and often robust framework structures. rsc.orgresearchgate.net

The coordination of 1,4,5,8-naphthalenetetracarboxylate with various transition metal ions has been extensively studied. In reactions with divalent transition metals such as Copper(II), Nickel(II), and Cobalt(II), the ligand typically undergoes complete deprotonation to its tetra-anionic form. rsc.orgresearchgate.nettau.ac.il This often results in a 2:1 metal-to-ligand stoichiometry in the final materials, which can form either discrete complexes or coordination polymers with 1D or 2D structures. rsc.orgresearchgate.net

With trivalent metal ions like Aluminum(III), Gallium(III), and Indium(III), this compound has been used to synthesize isostructural MOFs, such as the MIL-122 series. researchgate.net In these structures, the metal cations are octahedrally coordinated by four oxygen atoms from the carboxylate groups and two bridging hydroxyl groups. These inorganic chains are then linked by the organic ligand to form a three-dimensional framework. researchgate.net The thermal stability of these MOFs is notable, with decomposition temperatures of 440°C for the aluminum analogue, 460°C for gallium, and 380°C for indium. researchgate.net

The table below provides examples of MOFs synthesized using this compound as a ligand.

| MOF Name/Series | Metal Ion(s) | Resulting Structure | Key Features |

| MIL-122 researchgate.net | Al, Ga, In | 3D framework with infinite straight chains of metal-centered octahedra linked by the naphthalenetetracarboxylate ligand. | High thermal stability (up to 460°C for the Ga version). |

| N/A rsc.org | Cu, Ni, Co | 1D or 2D coordination polymers or discrete complexes. | Complete deprotonation of the ligand to its tetra-anionic form. |

While the direct catalytic applications of MOFs based on this compound are an emerging area of research, the use of MOFs as sacrificial templates to create catalysts is a well-established strategy. unileoben.ac.at Through pyrolysis, the metallic nodes and organic linkers of the MOF can be transformed into metal oxides or metallic nanoparticles dispersed within a porous carbon matrix. unileoben.ac.at These derived materials often exhibit high surface areas and well-defined porosity, which are advantageous for catalytic applications. Although specific examples of catalysts derived from MOFs containing this compound are not extensively detailed in the provided search results, the general principle suggests a potential pathway for developing novel catalytic materials from these frameworks.

Building Block for COFs

1,4,5,8-Naphthalenetetracarboxylic dianhydride serves as a valuable building block for the synthesis of Covalent Organic Frameworks (COFs). ossila.com COFs are crystalline porous polymers with structures constructed entirely from light elements linked by strong covalent bonds.

The rigid, planar, and symmetric nature of the naphthalene core in 1,4,5,8-naphthalenetetracarboxylic dianhydride makes it an excellent candidate for constructing ordered, cross-linked COF networks. ossila.com Imide-linked COFs, for instance, can be synthesized through the condensation reaction of carboxylic anhydrides, such as NTDA, with amine linkers. These materials are being explored for applications in areas like battery materials and CO2 capture. tcichemicals.com The defined geometry of the naphthalene-based building block allows for precise control over the pore size and functionality of the resulting COF.

Energy Storage Applications

The unique electrochemical properties of this compound derivatives make them versatile components in various energy storage systems. azom.com They are explored as both anode and cathode materials and as functional additives in energy storage composites.

Derivatives of this compound have been extensively investigated as anode materials for lithium-ion batteries (LIBs), offering a sustainable alternative to traditional carbon-based anodes. chalmers.seresearchgate.netmaterialsvirtuallab.org A key challenge for these organic materials is their tendency to dissolve in organic electrolytes, which can lead to capacity degradation. chalmers.se To overcome this, researchers have focused on creating composite materials or modifying the molecular structure.

One approach involves grafting 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) onto larger molecular systems. For instance, when NTCDA was grafted onto nickel phthalocyanine (B1677752) (TNTCDA-NiPc), the resulting material showed significantly improved performance compared to NTCDA alone. nih.govrsc.orgnih.gov The composite material exhibited enhanced dispersibility, conductivity, and stability against dissolution. nih.govresearchgate.net

The table below summarizes the performance of various anode materials derived from this compound.

| Material | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Cycle Stability | Reference |

| TNTCDA-NiPc | 2 A g⁻¹ | 859.8 | 135.3% retention after 379 cycles | nih.gov |

| NTCDA | 2 A g⁻¹ | 247.4 | Lower capacity retention | nih.gov |

| NDI-4NO₂/rGO | 50 mA g⁻¹ | 699 | Not specified | chalmers.sersc.org |

| NDI-2NO₂/rGO | 50 mA g⁻¹ | ~560 | Not specified | chalmers.sersc.org |

| Li/Ni-NTC | 0.2 C | 601 (charge capacity) | ~100% retention after 80 cycles | researchgate.net |

Note: NTC stands for 1,4,5,8-naphthalenetetracarboxylates.

Beyond lithium-ion batteries, NDI-based materials are being developed for other metal-ion battery systems. A porous organic polymer (POP) created from the condensation of an NDI derivative and triformylphloroglucinol (TFP) has been successfully used as a cathode material for sodium-ion batteries (SIBs). acs.org To improve performance, the rigid, amorphous NDI-TFP polymer was exfoliated. This process made the redox-active sites more accessible to sodium ions, leading to superior rate capability and capacity retention compared to the non-exfoliated version. acs.org Spectroscopic analysis confirmed the multi-electron redox activity of the NDI units within the polymer structure. acs.org

Cross-linked NDI-based polymers have also shown significant promise as stable cathode materials. nih.gov A polymer synthesized from N,N′-di(4′-vinylphenyl)naphthalene-1,4,5,8-dicarboxydiimide (DVP-NDI) formed a three-dimensional network that suppressed dissolution in the electrolyte. acs.org This cross-linked polymer (CL-DVP-NDI) delivered a discharge capacity of 121.3 mAh g⁻¹ at a 0.2 C rate and maintained 84% of its capacity after 200 cycles at a 1 C rate. acs.org Another multi-carbonyl NDI non-conjugated polymer (NDI-BU) provided a high specific capacity of 308 mAh·g⁻¹ at 0.2C and demonstrated an exceptionally long cycle life of 20,000 cycles at a 5C rate with 82% capacity retention. sciopen.com

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) is a strong electron-accepting molecule with a high electron affinity. ossila.com This property allows it to function as an n-type small molecule semiconductor. ossila.com Research has shown that introducing small amounts of NTCDA into a polymer matrix, such as polyethylenimine (PEI), can create electron traps. ossila.com These traps are effective in reducing leakage current and improving the breakdown strength of the composite material. This enhancement of dielectric properties leads to better energy storage performance, particularly at high temperatures. ossila.com Specifically, a composite of 0.5 vol.% NTCDA in PEI achieved excellent energy storage capabilities at high temperatures of 150°C and 200°C. ossila.com

Supramolecular Chemistry and Host-Guest Systems

The rigid structure and multiple carboxylic acid functional groups of this compound make it an excellent building block in supramolecular chemistry. researchgate.netrsc.org It can participate in the self-assembly of complex, ordered structures through non-covalent interactions. acs.org NDI derivatives are also known to engage in host-guest chemistry, forming complexes with various molecules. nih.govthno.org

This compound (H₄NTC) can act as a ligand, coordinating with metal ions to form coordination polymers (CPs) and discrete molecular complexes. researchgate.netrsc.orgrsc.org In reactions with divalent transition metals such as Cu(II), Ni(II), and Co(II), the ligand typically becomes fully deprotonated to its tetra-anionic form (NTC⁴⁻). researchgate.netrsc.org The resulting materials can be either 1D or 2D hybrid coordination polymers or discrete complexes, with the outcome often being influenced by the high affinity of the metal ions for competing ligands from the solvent. researchgate.netrsc.org

The acid has also been used to construct three-dimensional metal-organic frameworks (MOFs). A series of isostructural MOFs, designated MIL-122, were synthesized via hydrothermal reaction with aluminum, gallium, or indium. researchgate.net These frameworks consist of infinite straight chains of metal-centered octahedra linked by the naphthalenetetracarboxylate ligand. researchgate.net Furthermore, reactions involving lanthanide ions like La(III) have been shown to produce coordination polymers, demonstrating the feasibility of using this ligand to create unique architectures with lanthanide metals. nih.gov

Charge-Transfer Complexes with Crown Ethers

The electron-accepting nature of the naphthalene diimide (NDI) core allows it to form charge-transfer complexes with electron-donating molecules. This property is extensively utilized in supramolecular chemistry, particularly in the construction of interlocked molecular architectures such as rotaxanes and catenanes, where crown ethers often serve as the electron-rich host.

Naphthalene diimides are known to form charge-transfer complexes with crown ethers, which is a key interaction in the synthesis of rotaxanes and catenanes. wikipedia.org In these systems, the electron-deficient NDI unit is threaded through a macrocyclic crown ether containing electron-rich aromatic units, such as 1,5-dialkoxynaphthalene. The stability of the resulting complex is derived from donor-acceptor interactions between the complementary aromatic systems. rsc.org

Research by Sanders et al. demonstrated the synthesis of a rsc.orgcatenane where an NDI moiety is bound between the 1,5-dialkoxynaphthalene units of a crown ether macrocycle. rsc.org The formation of this interlocked structure was confirmed, and competition experiments revealed that the NDI unit binds more strongly to the donor macrocycle compared to a pyromellitic diimide (PDI) unit, highlighting the favorable charge-transfer interaction. rsc.org Furthermore, the conjugation of NDI derivatives with benzo-21-crown-7 (B12120596) ethers has been explored to create novel self-assembling systems in aqueous media. nih.gov

The table below summarizes key features of charge-transfer complexes involving naphthalene diimide derivatives and crown ethers.

| Supramolecular System | NDI Derivative Role | Crown Ether Role | Key Interaction | Resulting Architecture |

| NDI- rsc.orgCatenane | Electron-acceptor guest | Electron-donor host (containing 1,5-dialkoxynaphthalene) | Donor-Acceptor (Charge-Transfer) | Interlocked rsc.orgCatenane |

| NDI-B21C7 Conjugate | Chromophoric core | Hydrophilic self-assembly directing group | π-π stacking and host-guest interactions | Self-assembled nanostructures in aqueous media |

Intercalation into DNA

The planar aromatic surface and electron-deficient character of naphthalene diimides make them effective DNA intercalating agents. wikipedia.org This ability to insert between the base pairs of the DNA double helix has led to their investigation for various biomedical applications.

A particularly interesting mode of binding is "threading intercalation," where the NDI core inserts into the DNA base stack, and side chains attached to the imide positions thread through the DNA helix, residing in the major and minor grooves. wikipedia.orgresearchgate.net This threading mechanism can lead to very stable DNA-ligand complexes and offers opportunities for sequence-specific recognition by modifying the side chains. wikipedia.org

The synthesis of NDI-based intercalators often starts from 1,4,5,8-naphthalenetetracarboxylic dianhydride. nih.gov By reacting the dianhydride with appropriate amines, functional side chains can be introduced to modulate DNA binding affinity and specificity. For instance, NDI derivatives have been tethered to oligonucleotides to stabilize DNA triplex structures, demonstrating a significant increase in the melting temperature (Tm) of the triplex. nih.gov Other studies have focused on creating NDI bis-intercalators and pH-switchable threading intercalators to enhance DNA interaction and cellular uptake. researchgate.netnih.gov Molecular modeling studies have also been employed to rationally design NDI-linked bis-naphthalimides as potential DNA interactive agents, with docking analyses indicating excellent DNA intercalating potential. nih.govresearchgate.net

The following table details research findings on the intercalation of NDI derivatives into DNA.

| NDI Derivative Type | Mode of DNA Interaction | Key Research Finding | Reference |

| Tethered NDI-oligonucleotide | Intercalation at 5'- and/or 3'-termini | Remarkable stabilization of DNA triplexes. nih.gov | nih.gov |

| NDI bis-intercalator library | Sequence-specific binding | Identification of a specific DNA binding bis-intercalator from a 360-member library. nih.gov | nih.gov |

| NDI with guanidinio-carbonyl-pyrrole arms | pH-switchable threading intercalation | Stronger interaction with ds-DNA at pH 5 (intercalation) versus pH 7 (groove binding). researchgate.net | researchgate.net |

| NDI-linked bis-naphthalimides | Intercalation and G-quadruplex binding | Molecular docking revealed excellent binding affinity to DNA intercalation sites and telomeric G-quadruplexes. nih.govresearchgate.net | nih.govresearchgate.net |

π-π Stacking Interactions

One of the most dominant non-covalent forces governing the assembly of this compound derivatives is π-π stacking. The large, electron-deficient aromatic core of NDIs promotes strong face-to-face stacking interactions, which are fundamental to their use in constructing well-defined supramolecular nanostructures and in the field of organic electronics.

These strong π-π interactions drive the self-assembly of NDI molecules into various morphologies, including nanowires, nanoflowers, nanosheets, and vesicles. nih.gov The tendency of NDIs to aggregate is so pronounced that their solubility in certain solvents can be limited unless solubilizing groups are attached. nih.gov The distance between stacked NDI cores is often very short, sometimes even less than typical van der Waals distances, indicating strong electronic coupling. For example, nanorod aggregates of NDI anion radicals have been reported with a π-π distance of just 3.26 Å. researchgate.net

The control of π-π stacking is crucial for tuning the properties of NDI-based materials. In the context of organic electronics, these interactions are vital for charge transport. In supramolecular chemistry, π-π stacking, in conjunction with other interactions like hydrogen bonding, directs the formation of complex architectures. For instance, the crystal packing of a co-crystal of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-anhydride and 4,4′-bipyridine is stabilized by both hydrogen bonds and π-π stacking interactions, with centroid-centroid distances between naphthalene rings of 3.357 Å. rsc.orgrsc.org Weak solvent-solute interactions can also govern the reversible polymorphism in 2D self-assembled NDI structures, highlighting the delicate balance of forces that control their organization. ontosight.ai

The table below provides data on π-π stacking interactions in systems based on this compound derivatives.

| System | Nature of π-π Stacking | Measured Stacking Distance (Å) | Significance of Interaction |

| NDI Anion Radical Aggregates | Intermolecular stacking of NDI radicals | 3.26 | Platform for strong ferromagnetic interactions at room temperature. researchgate.net |

| Naphthalene-1,4,5,8-tetracarboxylic acid 1,8-anhydride–4,4′-bipyridine co-crystal | Stacking between naphthalene rings | 3.357 | Contributes to the stabilization of the 3D supramolecular network. rsc.orgrsc.org |

| NDI-based 2D Polymorphs | Intermolecular stacking in self-assembled sheets | Not specified | Governs the formation and interconversion of different 2D polymorphs. ontosight.ai |

| Self-assembled NDI molecules | General intermolecular aggregation | Not specified | Drives the formation of various nano- and microstructures. nih.gov |

Reaction Mechanisms and Kinetics

Hydrolysis and Anhydride (B1165640) Formation Mechanisms

The hydrolysis of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), the precursor to 1,4,5,8-naphthalenetetracarboxylic acid (NTCA), is a sequential process that has been studied across a broad pH range, from strongly acidic (5 M acid) to alkaline (pH 10) conditions. nih.govresearchgate.net In aqueous solutions, the dianhydride (III) first hydrolyzes to form an intermediate, 1,4,5,8-naphthalene diacid monoanhydride (II). nih.govresearchgate.net This intermediate then undergoes further hydrolysis to yield the final product, this compound (I). nih.govresearchgate.net

Conversely, under acidic conditions, the equilibrium can shift back towards anhydride formation. In concentrated acid, the rate of reaching equilibrium between the tetracarboxylic acid (I), the monoanhydride (II), and the dianhydride (III) increases, with the dianhydride being the major product at equilibrium. nih.govrsc.org It has been demonstrated that the formation of the anhydride only proceeds with the fully protonated species of both the tetracarboxylic acid and the monoanhydride. nih.gov

The acid dissociation constants (pKa) for the different species have been determined through various methods, including potentiometric, fluorescence, and UV spectroscopy titrations. nih.gov

| Compound | pKa Values |

| This compound (I) | 3.24, 5.13, 6.25 |

| 1,4,5,8-Naphthalene diacid monoanhydride (II) | 3.05, 5.90 |

Table 1: Experimentally determined pKa values for this compound and its monoanhydride intermediate. nih.govrsc.org

The kinetics of the hydrolysis of the dianhydride (III) in aqueous solution demonstrate a significant difference in the reactivity of the two anhydride rings. nih.gov The process occurs sequentially, with the first ring opening to form the monoanhydride (II), followed by the slower opening of the second ring to form the tetracarboxylic acid (I). nih.govresearchgate.net

The hydrolysis of 1,4,5,8-naphthalenetetracarboxylic dianhydride is highly dependent on the pH of the solution. The reaction yields a pH-dependent mixture of the ionic forms of the resulting tetracarboxylic acid (I) and the monoanhydride intermediate (II). nih.gov The equilibrium between these species is influenced by the acidity of the medium. The apparent equilibrium constant for the formation of the monoanhydride (II) from the tetracarboxylic acid (I) (KEqII, for I ⇌ II) was determined to be approximately 5 between pH 1 and 6. nih.govrsc.org

In neutral or near-neutral conditions, the hydrolysis is catalyzed by water. The rate constant for the water-catalyzed hydrolysis of the dianhydride (III) is 25 times higher than that for the hydrolysis of the monoanhydride (II). nih.govrsc.org This indicates that the first anhydride ring is significantly more susceptible to nucleophilic attack by water than the second.

Under basic conditions, the hydrolysis of the dianhydride (III) proceeds sequentially to yield the monoanhydride (II) and subsequently the tetracarboxylic acid (I). nih.govresearchgate.net The kinetics of this process are markedly different from water-catalyzed hydrolysis. The second-order rate constant for the alkaline hydrolysis of the first anhydride ring is 200-fold higher than for the second ring opening. nih.govresearchgate.net This substantial difference in reaction rates underscores the deactivating effect of the negatively charged carboxylate groups on the remaining anhydride moiety in the monoanhydride intermediate.

| Hydrolysis Step | Catalyst | Relative Rate Comparison |

| Dianhydride (III) → Monoanhydride (II) | Water | 25-fold faster than II → I |

| Monoanhydride (II) → Tetracarboxylic Acid (I) | Water | Slower step |

| Dianhydride (III) → Monoanhydride (II) | Alkaline | 200-fold higher 2nd order rate constant than II → I |

| Monoanhydride (II) → Tetracarboxylic Acid (I) | Alkaline | Slower step |

Table 2: Comparison of relative hydrolysis rates for 1,4,5,8-Naphthalenetetracarboxylic dianhydride under different catalytic conditions. nih.govrsc.org

Intramolecular and Intermolecular Electron Transfer Processes

While the hydrolysis kinetics of this compound and its anhydrides are well-documented, the study of its electron transfer processes often involves its derivatives, particularly the diimides (NDIs).

Direct photochemical production of carbon-centered radicals from this compound, for example through photodecarboxylation, is not prominently described in the reviewed literature. However, related compounds exhibit significant photochemical activity.

Research on derivatives such as naphthalene (B1677914) diimides (NDIs), which are synthesized from the corresponding dianhydride, shows that these compounds are photochemically active. rsc.org Upon UV irradiation (>300 nm) in deoxygenated methanol (B129727) or ethanol, these diimides undergo a one-electron reduction to form their corresponding anion radicals. rsc.org This process is accompanied by the formation of radicals from the solvent, which is thought to occur through an electron or hydrogen atom abstraction by the photoactivated diimide. rsc.org

Furthermore, studies on heterojunctions incorporating 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) have shown that the surface-adsorbed dianhydride molecules can accept photoexcited electrons from a semiconductor material. nih.gov This process is key to enhancing the photochemical production of reactive oxygen species, although it does not directly involve the formation of carbon-centered radicals from the naphthalene core itself. nih.gov

Quenching of Excited States

The quenching of excited states of molecules based on the this compound framework is a critical area of study, revealing insights into their photophysical behavior and potential applications in photochemical systems. Research in this area predominantly focuses on derivatives such as 1,4,5,8-naphthalenetetracarboxylic diimides (NDIs), which serve as potent electron acceptors in their excited state. photobiology.comresearchgate.net The deactivation of these excited states can occur through various intermolecular processes, with photoinduced electron transfer being a dominant mechanism. researchgate.net

The intrinsic lifetime of the excited state for the parent 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) is exceedingly short. For instance, a gas-phase lifetime of just 16 picoseconds has been observed upon excitation. researchgate.netfigshare.com This rapid decay is attributed to efficient intramolecular deactivation pathways, including internal conversion (IC) and intersystem crossing (ISC), which compete with any intermolecular quenching processes. researchgate.netfigshare.com

When NDIs are used as quenchers for the excited states of fluorescent aromatic donor molecules, the process is highly efficient. photobiology.com The mechanism typically involves dynamic or collisional quenching, where the quencher (the NDI) and the excited donor molecule diffuse through the medium and interact upon collision. edinst.com This interaction leads to a non-radiative deactivation of the donor's excited state. edinst.com

The kinetics of such quenching events are often analyzed using the Stern-Volmer relationship, which correlates the reduction in fluorescence intensity or lifetime of the donor to the concentration of the quencher. wikipedia.orgedinst.com The relationship is described by the equation:

I0 / I = 1 + kqτ0[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, kq is the bimolecular quenching rate constant, τ0 is the lifetime of the donor's excited state in the absence of the quencher, and [Q] is the concentration of the quencher. wikipedia.org A linear Stern-Volmer plot, where I0/I is plotted against [Q], is characteristic of a single quenching mechanism, typically dynamic quenching. edinst.comyoutube.com

Research has demonstrated that N,N'-disubstituted-1,4,5,8-naphthalenediimides effectively quench the fluorescence of various aromatic donors like naphthalene, phenanthrene, and pyrene (B120774). photobiology.comresearchgate.net The quenching rate constants (kq) for these interactions in acetonitrile (B52724) have been found to be very high, often approaching the diffusion-controlled limit. photobiology.comresearchgate.net This indicates that the quenching process is extremely efficient, with nearly every collision between the excited donor and the NDI resulting in deactivation. photobiology.com The strong electron-accepting nature of the NDI core facilitates an electron transfer from the photoexcited aromatic donor to the NDI, which is the fundamental basis for the quenching action. researchgate.netniscair.res.in

Detailed research findings on the quenching of aromatic donors by N,N'-bis(N-phenyl)-1,4,5,8-naphthalenediimide are presented below.

| Aromatic Donor | Quenching Rate Constant (kq) (M-1s-1) |

|---|---|

| Naphthalene | 2.0 x 1010 |

| Phenanthrene | 5.0 x 1010 |

| Pyrene | 7.8 x 1010 |

| Perylene | 8.0 x 1010 |

The data clearly show that the quenching efficiency is consistently high across a range of aromatic donors, reinforcing the role of NDIs as powerful electron acceptors in their excited states and effective fluorescence quenchers. photobiology.com

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways

The industrial viability and accessibility of 1,4,5,8-Naphthalenetetracarboxylic acid are fundamentally linked to the efficiency and cost-effectiveness of its synthesis. Historically, production methods have relied on the oxidation of pyrene (B120774), a compound derived from coal tar. google.com However, these traditional routes often face challenges, including the limited availability and high cost of the starting material, pyrene, and the large consumption of acids and alkalis, leading to low yields. google.com

Future research is actively directed towards developing novel synthetic pathways that utilize more abundant and economically viable starting materials. A significant area of exploration involves the use of petrochemicals. google.com One innovative approach starts with readily available petrochemicals like ethyl-p-xylene and 1,3-butadiene (B125203). This process involves the addition of 1,3-butadiene to ethyl-p-xylene in the presence of an alkaline metallic catalyst, followed by cyclization to form 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene. Subsequent dehydrogenation and oxidation steps yield the final this compound. google.com This method presents a promising alternative for mass production at a lower cost, overcoming the drawbacks of prior art. google.com

Further research could focus on optimizing catalysts, reaction conditions, and purification techniques such as acid precipitation and crystallization to improve yield and purity. google.comgoogle.com

| Synthetic Pathway | Starting Material(s) | Key Steps | Advantages | Challenges |